molecular formula C27H23NO3 B1662444 Ono-AE2-227

Ono-AE2-227

Cat. No.: B1662444
M. Wt: 409.5 g/mol
InChI Key: BLJLWFKNTKAUDA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ONO-AE2-227 involves multiple steps, starting with the preparation of 2-(2-(2-(naphthalen-1-yl)propanamido)benzyl)benzoic acid. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

ONO-AE2-227 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ONO-AE2-227 has a wide range of scientific research applications, including:

Mechanism of Action

ONO-AE2-227 exerts its effects by antagonizing the E-prostanoid 4 receptor. This receptor is a G-protein coupled receptor that mediates various biological responses to prostaglandin E2. By blocking the activation of this receptor, this compound inhibits the downstream signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H23NO3

Molecular Weight

409.5 g/mol

IUPAC Name

2-[[2-(2-naphthalen-1-ylpropanoylamino)phenyl]methyl]benzoic acid

InChI

InChI=1S/C27H23NO3/c1-18(22-15-8-12-19-9-2-5-13-23(19)22)26(29)28-25-16-7-4-11-21(25)17-20-10-3-6-14-24(20)27(30)31/h2-16,18H,17H2,1H3,(H,28,29)(H,30,31)

InChI Key

BLJLWFKNTKAUDA-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4C(=O)O

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4C(=O)O

Synonyms

2-[[2-(2-Naphthalen-1-ylpropanoylamino)phenyl]methyl]benzoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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